3-乙基-2-(吡咯烷-1-基)戊-1-胺

描述

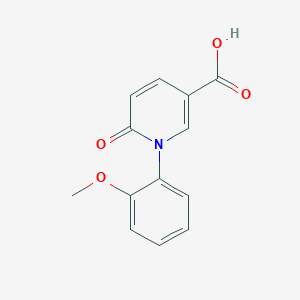

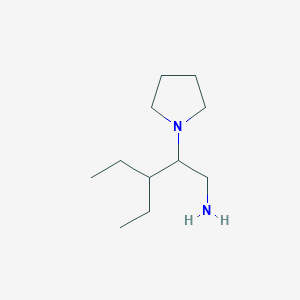

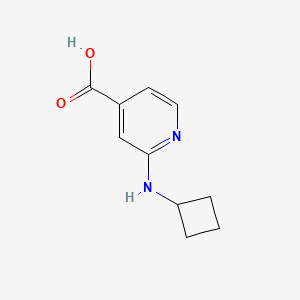

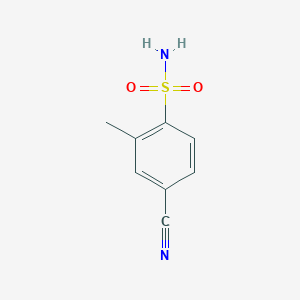

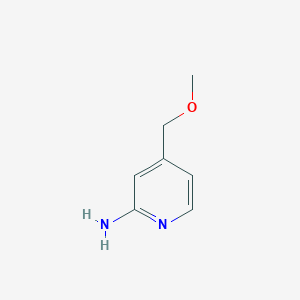

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine (EPP) is an organic compound of the amine class. It is a cyclic, colorless, and odorless compound that is found in nature and has a variety of uses in research and industry. EPP has been used as a reagent in a variety of synthetic processes, as a solvent for chemical reactions, and has been studied for its pharmacological effects.

科学研究应用

Medicinal Chemistry: Pyrrolidine as a Versatile Scaffold

The pyrrolidine ring, a core structure in “3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine”, is widely used in medicinal chemistry due to its versatility and ability to enhance bioactivity. It serves as a scaffold for developing compounds with target selectivity, contributing to the stereochemistry of molecules and increasing three-dimensional coverage . This has led to the design of novel biologically active compounds for treating human diseases.

Drug Design: Enhancing Pharmacokinetic Properties

In drug design, the introduction of the pyrrolidine ring can modify physicochemical parameters, improving the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. The non-planarity of the ring allows for efficient exploration of pharmacophore space and can influence the biological activity through steric factors .

Biological Activity: Stereogenicity and Enantioselectivity

The stereogenicity of carbons in the pyrrolidine ring is significant for the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varied binding modes to enantioselective proteins, affecting the efficacy and selectivity of potential drugs .

Antiviral Agents: Development of Inhibitors

Compounds derived from pyrrolidine have been investigated for their antiviral properties. For instance, derivatives have shown inhibitory activity against influenza A and other viruses, highlighting the potential of pyrrolidine-based structures in the development of new antiviral agents .

Anti-inflammatory and Analgesic Applications

Pyrrolidine derivatives have also demonstrated anti-inflammatory and analgesic activities. The manipulation of the pyrrolidine ring can lead to compounds with lower ulcerogenic indexes compared to traditional drugs, offering safer alternatives for pain and inflammation management .

Oncology: Targeting Cancer Cells

The pyrrolidine scaffold has been utilized to create compounds with anticancer properties. By altering the pyrrolidine structure, researchers have developed molecules that exhibit improved activity against cancer cells, providing a pathway for the development of new chemotherapeutic agents .

Neuropharmacology: Modulating Neurotransmitter Systems

Pyrrolidine derivatives can interact with various neurotransmitter systems, offering therapeutic potential for neurological disorders. The structural diversity afforded by the pyrrolidine ring enables the targeting of specific receptors and transporters in the brain .

Agricultural Chemistry: Plant Growth Regulators

Indole derivatives, which share structural similarities with pyrrolidine, are used as plant growth regulators. The incorporation of pyrrolidine-like structures into agrochemicals could lead to the development of novel compounds that regulate plant growth and development .

属性

IUPAC Name |

3-ethyl-2-pyrrolidin-1-ylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-10(4-2)11(9-12)13-7-5-6-8-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIYYWWMJRUVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CN)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-(pyrrolidin-1-yl)pentan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1453800.png)

![1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1453807.png)